molecular formula C6H6BrNO2S B13904085 Ethyl 4-bromoisothiazole-5-carboxylate

Ethyl 4-bromoisothiazole-5-carboxylate

Cat. No.: B13904085
M. Wt: 236.09 g/mol
InChI Key: YNWFDIADSCSHSP-UHFFFAOYSA-N
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Description

Ethyl 4-bromoisothiazole-5-carboxylate: is an organic compound with the molecular formula C6H6BrNO2S It is a derivative of isothiazole, a five-membered heterocyclic compound containing nitrogen and sulfur atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 4-bromoisothiazole-5-carboxylate can be synthesized through several methods. One common approach involves the reaction of 4-bromoisothiazole with ethyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions and yields the desired product with good efficiency .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, and the use of continuous flow reactors can enhance the efficiency and scalability of the production .

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-bromoisothiazole-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: Ethyl 4-bromoisothiazole-5-carboxylate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex isothiazole derivatives, which are valuable in the development of pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is investigated for its potential antimicrobial and antifungal properties. It is used in the synthesis of bioactive molecules that can inhibit the growth of various pathogens .

Medicine: this compound is explored for its potential therapeutic applications. Derivatives of this compound have shown promise as anti-inflammatory, antiviral, and anticancer agents .

Industry: In the industrial sector, this compound is used in the development of new materials, including polymers and coatings. Its unique chemical properties make it suitable for various applications in material science .

Mechanism of Action

The mechanism of action of ethyl 4-bromoisothiazole-5-carboxylate and its derivatives involves interactions with specific molecular targets. For example, in antimicrobial applications, the compound may inhibit essential enzymes or disrupt cell membrane integrity, leading to the death of the pathogen. In anti-inflammatory applications, it may modulate the activity of inflammatory mediators and pathways .

Comparison with Similar Compounds

  • Ethyl 5-bromothiazole-4-carboxylate
  • Ethyl 2-bromothiazole-5-carboxylate
  • Ethyl 4-bromophenylthiazole-5-carboxylate

Comparison: Ethyl 4-bromoisothiazole-5-carboxylate is unique due to the presence of the isothiazole ring, which imparts distinct chemical and biological properties compared to thiazole derivatives. The isothiazole ring offers different reactivity and stability, making it suitable for specific applications where thiazole derivatives may not be as effective .

Properties

Molecular Formula

C6H6BrNO2S

Molecular Weight

236.09 g/mol

IUPAC Name

ethyl 4-bromo-1,2-thiazole-5-carboxylate

InChI

InChI=1S/C6H6BrNO2S/c1-2-10-6(9)5-4(7)3-8-11-5/h3H,2H2,1H3

InChI Key

YNWFDIADSCSHSP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=NS1)Br

Origin of Product

United States

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